

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine chemical properties

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Compound of Interest

Compound Name: 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Cat. No.: B1416645

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An In-Depth Technical Guide to **4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine**: Properties, Reactivity, and Applications in Drug Discovery

Abstract

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a substituted pyrimidine that has emerged as a significant heterocyclic building block for researchers in medicinal chemistry and drug development. Its unique structural arrangement, featuring an electrophilic chlorine atom poised for displacement, a pyrrolidin-1-yl moiety, and a methyl group, provides a versatile scaffold for constructing diverse molecular libraries. This guide offers a comprehensive overview of its core chemical and physical properties, explores the fundamental principles of its reactivity, outlines a representative synthetic workflow, and details its applications as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and protein degraders.

Core Molecular Profile

A precise understanding of the compound's fundamental identifiers is the starting point for any rigorous scientific investigation.

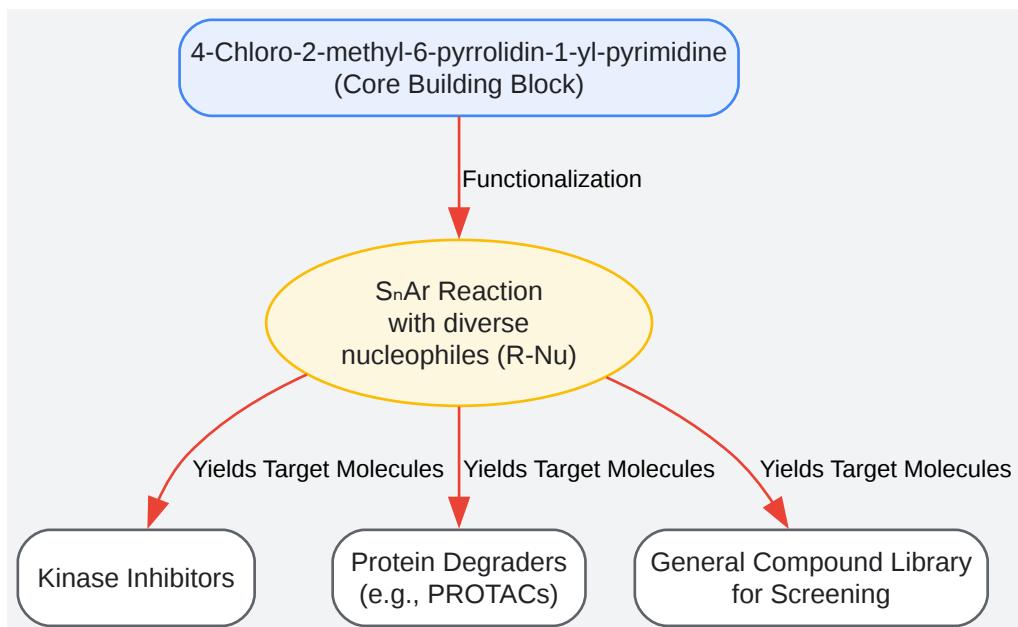
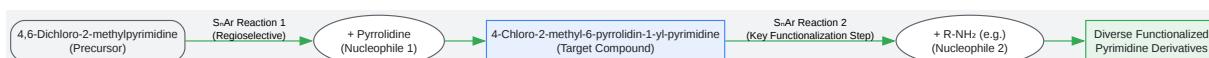
Nomenclature and Identifiers

The compound is systematically identified by several key descriptors, which are crucial for database searches and regulatory documentation.

Identifier	Value	Source
IUPAC Name	4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine	-
CAS Number	914349-69-2	[1] [2]
Molecular Formula	C ₉ H ₁₂ ClN ₃	[1] [3]
Molecular Weight	197.66 g/mol	[3] [4]
MDL Number	MFCD07782032	[3]

Structural Representation

The molecule's structure consists of a central pyrimidine ring substituted at positions 2, 4, and 6. The chlorine atom at the C4 position is the primary site of reactivity, a feature enhanced by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms.



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